molecular formula C13H16O2 B14740955 2,6,7-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione CAS No. 2670-22-6

2,6,7-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione

Cat. No.: B14740955
CAS No.: 2670-22-6
M. Wt: 204.26 g/mol
InChI Key: FYIJJHXNMNAKIQ-UHFFFAOYSA-N
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Description

2,6,7-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, characterized by the presence of three methyl groups and a tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the alkylation of naphthalene derivatives followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into more reduced forms.

    Substitution: This reaction can replace one or more hydrogen atoms with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2,6,7-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Researchers explore its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6,7-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the context of its application, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2H-2,4a-Methanonaphthalen-8(5H)-one: Shares a similar naphthalene core but differs in the substitution pattern and functional groups.

    1,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethyl-1-naphthalenemethanol: Another naphthalene derivative with different substituents and functional groups.

Uniqueness

2,6,7-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione stands out due to its specific substitution pattern and the presence of a tetrahydronaphthalene core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

2670-22-6

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2,6,7-trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione

InChI

InChI=1S/C13H16O2/c1-7-4-10-11(5-8(7)2)13(15)9(3)6-12(10)14/h6,10-11H,4-5H2,1-3H3

InChI Key

FYIJJHXNMNAKIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2C(C1)C(=O)C=C(C2=O)C)C

Origin of Product

United States

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